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molecular formula C14H22N2O3 B140913 1-(3,4,5-Trimethoxybenzyl)piperazine CAS No. 52146-35-7

1-(3,4,5-Trimethoxybenzyl)piperazine

Cat. No. B140913
M. Wt: 266.34 g/mol
InChI Key: OVEVYSWOILUFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05070089

Procedure details

A mixture of 4.48 g of piperazine (6 hydrates) and 10 ml of ethanol was warmed at 65°-70° C. to give a homogeneous solution. To the solution were added 4.09 g of piperazine?2HCl H2O and 5 ml of ethanol. At the same temperature, 5.0 g of 3,4,5-trimethoxybenzyl chloride and 15 ml of ethanol were further added at once. The resulting mixture was stirred at 65°-70° C. for additional 30 min. and then chilled with ice. A precipitated insoluble was removed by filtration, and the resulting mother liquer was concentrated. To the concentrated mother liquer was added 8 ml of ethanolic 6-N hydrochloric acid. The mixture was stirred for 30 min under chilling with ice. Precipitated crystals were collected by filtration, washed with ethanol and dried to give hydrochloride of the desired compound.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.O.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:15]=[C:16]([O:20][CH3:21])[C:17]=1[O:18][CH3:19])[CH2:13][Cl:14]>C(O)C>[ClH:14].[CH3:21][O:20][C:16]1[CH:15]=[C:12]([CH:11]=[C:10]([O:9][CH3:8])[C:17]=1[O:18][CH3:19])[CH2:13][N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.09 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(CCl)C=C(C1OC)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 65°-70° C. for additional 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed at 65°-70° C.
CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
chilled with ice
CUSTOM
Type
CUSTOM
Details
A precipitated insoluble was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mother liquer was concentrated
ADDITION
Type
ADDITION
Details
To the concentrated mother liquer was added 8 ml of ethanolic 6-N hydrochloric acid
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under chilling with ice
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
COC=1C=C(CN2CCNCC2)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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